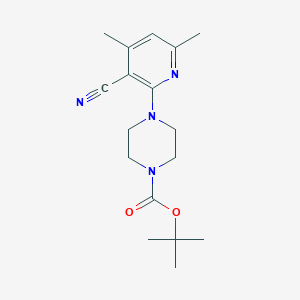

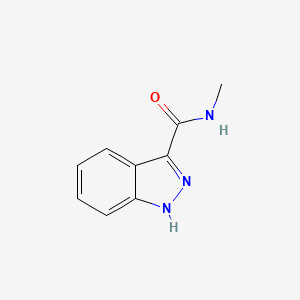

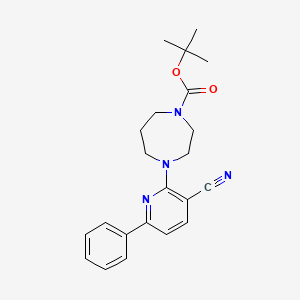

1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine

Descripción general

Descripción

“1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine” is a chemical compound that has been demonstrated to be a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . It is used in various chemical reactions and has great application prospects for industrial production .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . The reaction is carried out chemoselectively in high yield under mild, environment-friendly conditions and is completed quickly within 1 hour .Chemical Reactions Analysis

This compound acts as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . The reaction was confirmed to be effective and chemoselective using in situ React IR technology .Aplicaciones Científicas De Investigación

1. Role in Inhibitory Activities

1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine derivatives have been studied for their potential as inhibitors in different biological processes. For example:

- As non-selective inhibitors of acetyl-CoA carboxylase 1/2, showing promise in enzyme-assay and cell-based assays, and potentially reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

- In the synthesis and evaluation of antihypertensive activities, highlighting their potential in treating hypertension (Clark et al., 1983).

2. Structural and Synthetic Studies

Research has also focused on the synthesis and structural analysis of compounds containing this chemical, which can be critical in understanding their biological functions:

- The synthesis of novel dendritic G-2 melamines comprising piperidine motifs as key linkers, providing insight into their structural and self-assembly properties (Sacalis et al., 2019).

- Exploration of its crystal structure and molecular interactions, which is vital for understanding its chemical behavior and potential applications (Mamat et al., 2012).

3. Biological Evaluations

This compound has been a part of various biological evaluations to determine its potential therapeutic applications:

- In the study of antimicrobial activities, indicating its potential in developing new antibacterial and antifungal agents (Kumar et al., 2021).

- Evaluation of its activity against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting its relevance in conditions like Alzheimer’s disease (Celik et al., 2020).

Direcciones Futuras

The compound has great application prospects for industrial production due to its chemoselectivity and the mild, environment-friendly conditions under which the reaction is carried out . The Boc carrier used in the reaction is easily recyclable, further enhancing its potential for industrial applications .

Mecanismo De Acción

Target of Action

The primary target of 1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine is aromatic and aliphatic amines . These amines play a crucial role in various biological processes, including neurotransmission and cellular metabolism.

Mode of Action

This compound acts as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines . It interacts with these amines to form a carbamate linkage, which is a key step in the synthesis of many pharmaceuticals and biologically active compounds.

Biochemical Pathways

The compound affects the biochemical pathway of amine functionalization. Specifically, it facilitates the N-tert-butoxycarbonylation of amines, a critical step in the synthesis of various pharmaceuticals and biologically active compounds .

Result of Action

The result of the compound’s action is the formation of a carbamate linkage with amines. This reaction is chemoselective, meaning it selectively reacts with amines over other functional groups . This selectivity makes it a valuable tool in organic synthesis, particularly in the production of pharmaceuticals and biologically active compounds.

Action Environment

The compound’s action, efficacy, and stability are influenced by various environmental factors. The reaction is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour . The Boc carrier is easily recyclable, making it suitable for industrial production .

Análisis Bioquímico

Biochemical Properties

1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine plays a significant role in biochemical reactions as a chemoselective tert-butoxycarbonylation reagent. It is used to protect amines in both aromatic and aliphatic compounds, facilitating selective reactions under mild conditions . The compound interacts with various enzymes and proteins involved in amine protection and deprotection processes. For instance, it may interact with enzymes that catalyze the removal of protecting groups, ensuring that the desired reactions occur without unwanted side reactions.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in protecting amine groups. This protection can influence cell signaling pathways, gene expression, and cellular metabolism by preventing the modification of amine-containing biomolecules. The compound’s ability to selectively protect amines ensures that specific cellular functions are preserved while allowing for targeted biochemical modifications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable carbamate bonds with amine groups. This interaction prevents the amines from participating in other reactions, thereby protecting them during synthetic processes. The compound’s chemoselectivity is attributed to its ability to form these bonds under mild conditions, which minimizes the risk of side reactions and degradation of sensitive biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to be stable over time. The compound’s stability ensures that it remains effective as a protecting agent throughout the duration of biochemical experiments. Studies have shown that the compound can be recycled and reused without significant loss of activity, making it a cost-effective option for long-term use in organic synthesis and biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively protects amine groups without causing adverse effects. At higher doses, there may be potential for toxicity or other adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to amine protection and deprotection. The compound interacts with enzymes that catalyze the formation and removal of carbamate bonds, influencing metabolic flux and metabolite levels. These interactions ensure that the desired biochemical modifications are achieved without disrupting essential metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where amine protection is required. The compound’s distribution is crucial for its effectiveness in biochemical reactions, ensuring that it reaches the necessary cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles where it can exert its protective effects on amine groups. The compound’s localization is essential for its function, as it ensures that the desired biochemical modifications occur in the appropriate cellular context .

Propiedades

IUPAC Name |

tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-12-10-13(2)19-15(14(12)11-18)20-6-8-21(9-7-20)16(22)23-17(3,4)5/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAONHLNBNXCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCN(CC2)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)

![Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B3170770.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B3170774.png)

![15-Carboxymethyl-14-oxo-3,7,15-triaza-dispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B3170783.png)

![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid](/img/structure/B3170806.png)

![Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170820.png)